4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a morpholine ring, and a thian ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the morpholine and thian rings. Common reagents used in these reactions include ethylamine, morpholine, and thianyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds
Scientific Research Applications
4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: A related compound with a similar morpholine ring structure.
Morpholin-4-yl-acetic acid methyl ester: Another compound featuring a morpholine ring, used in various chemical applications.
1,3,4-Thiadiazole derivatives: Compounds with a thian ring, known for their diverse biological activities.
Uniqueness
4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide stands out due to its unique combination of a piperazine ring, a morpholine ring, and a thian ring
Properties
IUPAC Name |
4-ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-2-19-5-6-21(15(23)14(19)22)16(24)18-13-17(3-11-26-12-4-17)20-7-9-25-10-8-20/h2-13H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUJXHZBQCMMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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